propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromene-derived benzoate ester. Its core structure comprises a 4H-chromen-4-one (chromone) scaffold substituted with an ethoxy group at position 7, a methyl group at position 2, and a propyl ester-linked benzoate moiety at position 3 via an ether bond. Chromones are known for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The ethoxy and methyl substituents likely modulate electronic and steric properties, influencing solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
propyl 4-(7-ethoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-4-12-26-22(24)15-6-8-16(9-7-15)28-21-14(3)27-19-13-17(25-5-2)10-11-18(19)20(21)23/h6-11,13H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJLAWROHWNBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid.
Esterification: The benzoic acid derivative is then esterified with propanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to its corresponding dihydro derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-4-one moiety.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propyl 4-{[7-(2-tert-Butoxy-2-Oxoethoxy)-4-Oxo-4H-Chromen-3-Yl]Oxy}Benzoate
- Molecular Formula : C₂₅H₂₆O₈ (vs. the original compound’s estimated formula: C₂₂H₂₂O₇, based on substituent differences).
- Structural Differences :
- The chromone’s 7-position substituent is a 2-tert-butoxy-2-oxoethoxy group (–OCH₂COOtBu) instead of a simple ethoxy (–OCH₂CH₃).
- The tert-butoxy group introduces increased steric bulk and hydrophobicity compared to the ethoxy group.
- Implications: Solubility: The tert-butoxy group reduces aqueous solubility due to its lipophilic nature, whereas the ethoxy group in the original compound may enhance solubility in polar solvents.
Bisoprolol Ester (Imp. K(EP))
- Structure: 2-Isopropoxyethyl 4-[[(2RS)-2-Hydroxy-3-(isopropylamino)propyl]oxy]benzoate (C₂₀H₃₁NO₆).
- Key Differences: The chromone scaffold is replaced by a benzaldehyde-derived ester with an isopropoxyethyl chain and a hydroxy-isopropylamino sidechain.
- Implications: Pharmacokinetics: The isopropoxyethyl group may enhance membrane permeability compared to the original compound’s chromone-benzoate system. Bioactivity: The hydroxy-isopropylamino group suggests β-blocker-like activity, diverging from the chromone’s typical antioxidant role.
4-[(2-Isopropoxyethoxy)Methyl]Phenol (Imp. M(Pharmeuropa))
- Structure: A phenolic derivative with an isopropoxyethoxy-methyl substituent (C₁₃H₂₀O₄).
- Key Differences: Lacks the chromone and benzoate ester moieties, reducing structural complexity. The phenolic –OH group increases acidity (pKa ~10) compared to the ester-dominated original compound.
- Implications: Chemical Reactivity: The phenol group enables conjugation reactions (e.g., sulfation, glucuronidation), altering excretion pathways. Applications: Simpler structure favors use as an intermediate in synthesizing larger molecules.
Structural and Functional Analysis Table
Research Methodologies and Tools
- Crystallography : Programs like SHELX and WinGX are critical for resolving crystal structures, enabling analysis of substituent effects on molecular packing and stability.
- Synthesis : Reagents such as 4-(fluorosulfonyl)benzoyl chloride () may facilitate benzoate ester formation or sulfonation reactions.
Biological Activity
Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound belonging to the class of chromone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of 382.41 g/mol. The compound features a chromone backbone, which is significant for its biological activities.
1. Antioxidant Activity
Chromone derivatives have been extensively studied for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. This activity is crucial in preventing oxidative stress-related diseases.
2. Anti-inflammatory Activity
The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies demonstrated that propyl 4-[(7-ethoxy...) significantly reduces COX-2 activity.
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18.5 | Apoptosis induction |
| Hek293 | 22.0 | Cell cycle arrest |
Case Studies
A notable case study involved the evaluation of propyl 4-[(7-ethoxy...) in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxic effects compared to individual treatments, suggesting a synergistic effect.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between propyl 4-[(7-ethoxy...) and target proteins associated with its biological activities. The docking results revealed strong binding affinity to COX enzymes and significant interactions with key amino acid residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
